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The auxin-inducible degron (AID) system hijacks the natural auxin signaling pathway of plants

to induce the degradation of a target protein.[1][2] In this system, a protein of interest is tagged

with an auxin-inducible degron (AID), a short peptide sequence from an Aux/IAA protein.[2] The

expression of the plant F-box protein TIR1, a component of the SCF E3 ubiquitin ligase

complex, is also induced in the experimental system.[3][4] When the plant hormone auxin is

present, it acts as a "molecular glue" to promote the interaction between TIR1 and the AID-

tagged protein, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.

The "Bump & Hole" model is an elegant refinement of the AID system that creates an

orthogonal ligand-receptor pair, preventing cross-reactivity with the endogenous cellular

machinery. This is achieved through:

The "Hole": A mutation is introduced into the auxin-binding pocket of the TIR1 protein. A

common mutation is the substitution of phenylalanine at position 79 with a smaller amino

acid like glycine (F79G) or alanine (F79A). This creates a "concave" or "hole" in the binding

pocket that can accommodate a modified auxin molecule.

The "Bump": A synthetic auxin analog is designed with a bulky chemical group, the "bump,"

at a position that corresponds to the engineered "hole" in the TIR1 receptor. 5-phenyl-indole-

3-acetic acid (5-Ph-IAA) and its cell-permeable derivative, 5-Ph-IAA-AM, are widely used

"bumped" auxins.
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This engineered pairing ensures that the synthetic auxin only activates the mutant TIR1

receptor, and the mutant TIR1 is not activated by endogenous auxins, thus creating a highly

specific and controllable system for protein degradation.

Quantitative Data
The "Bump & Hole" system offers significantly improved sensitivity and efficiency compared to

the conventional AID system. The following tables summarize key quantitative data for the 5-

Ph-IAA and TIR1(F79G) pairing.

Compound
Target
Receptor

Metric Value Reference

5-Ph-IAA OsTIR1(F74G) DC50, 6h 17.0 nM

5-Ph-IAA OsTIR1(F74G) T1/2 62.3 min

5-adamantyl-IAA TIR1(F79A)
Effective

Concentration

10,000-fold lower

than natural

auxin-TIR1

5-(3-

methoxyphenyl)-

IAA

TIR1(F79G)

Interaction

Concentration

(Y2H)

1,000-fold lower

than original

version

5-Ph-IAA-AM AtTIR1(F79G)

Effective

Concentration

(C. elegans

embryos)

50 µM

Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the "Bump & Hole" AID

system. Below are outlines of key experimental protocols.

Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA
Interaction
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This assay is used to screen for and validate the interaction between the engineered TIR1

mutant and an Aux/IAA protein (or the AID tag) in the presence of the synthetic auxin.

Protocol Outline:

Vector Construction:

Clone the coding sequence of the mutant TIR1 (e.g., TIR1F79G) into a yeast expression

vector containing a DNA-binding domain (BD), such as pGBKT7.

Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or the AID tag) into a yeast

expression vector containing a transcriptional activation domain (AD), such as pGADT7.

Yeast Transformation:

Co-transform the BD-TIR1 and AD-Aux/IAA plasmids into a suitable yeast strain (e.g.,

AH109 or Y2HGold) using the lithium acetate method.

Interaction Assay:

Plate the transformed yeast cells on selective media lacking leucine and tryptophan (SD/-

Leu/-Trp) to select for the presence of both plasmids.

To test for interaction, replica-plate the colonies onto selective media of increasing

stringency (e.g., SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade) containing various

concentrations of the synthetic auxin (e.g., 5-Ph-IAA) and a negative control (e.g., DMSO).

Incubate the plates at 30°C for 3-5 days and assess yeast growth. Growth on the higher

stringency media indicates a positive interaction.

Quantitative Assay (Optional):

Perform a liquid β-galactosidase assay using a substrate like ONPG to quantify the

strength of the interaction.

Co-Immunoprecipitation (Co-IP) for In Vitro Validation
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Co-IP is used to confirm the direct interaction between TIR1 and the AID-tagged protein in the

presence of the synthetic auxin in a cellular context.

Protocol Outline:

Cell Culture and Transfection:

Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for the mutant

TIR1 (e.g., Flag-TIR1F79G) and the AID-tagged protein of interest (e.g., MYC-AID-

TargetProtein).

Cell Lysis and Treatment:

After 24-48 hours, treat the cells with the desired concentration of 5-Ph-IAA-AM or a

vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Immunoprecipitation:

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody)

conjugated to magnetic or agarose beads.

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

Elution and Western Blotting:

Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-

PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with antibodies against both tags (e.g., anti-Flag and anti-MYC) to

detect the co-immunoprecipitated proteins. The presence of the AID-tagged protein in the

Flag-TIR1 immunoprecipitate indicates an interaction.

Auxin-Inducible Protein Degradation Assay
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This assay is the functional readout of the AID system, demonstrating the degradation of the

target protein upon addition of the synthetic auxin.

Protocol Outline:

Generation of a Stable Cell Line:

Establish a stable cell line that co-expresses the mutant TIR1 and the AID-tagged protein

of interest. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated

knock-in.

Auxin Treatment Time Course:

Plate the stable cells and allow them to adhere.

Treat the cells with a specific concentration of 5-Ph-IAA-AM (e.g., 1 µM) for various time

points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (DMSO).

Protein Extraction and Quantification:

At each time point, harvest the cells and prepare whole-cell lysates.

Determine the protein concentration of each lysate using a BCA or Bradford assay to

ensure equal loading.

Western Blot Analysis:

Perform western blotting as described in the Co-IP protocol.

Probe the membrane with an antibody against the target protein or its tag.

Use an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm

equal protein loading.

Quantify the band intensities to determine the kinetics of protein degradation.

Visualizations
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Signaling Pathways and Experimental Workflows
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Caption: The Auxin-Inducible Degron (AID) signaling pathway.
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Caption: The "Bump & Hole" model for orthogonal auxin-TIR1 interaction.
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Caption: Workflow for an auxin-inducible protein degradation experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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